1,3-Dipalmitin

Descripción

The Expert Panel concluded that ... Glyceryl Dipalmitate is safe as cosmetic ingredients in the practices of use and concentrations as described in this safety assessment provided that the content of 1,2-diesters is not high enough to induce epidermal hyperplasia.

Glyceryl 1,3-dipalmitate has been reported in Triticum aestivum, Sciadopitys verticillata, and Sauromatum giganteum with data available.

1,3-Dipalmitin is a metabolite found in or produced by Saccharomyces cerevisiae.

Propiedades

IUPAC Name |

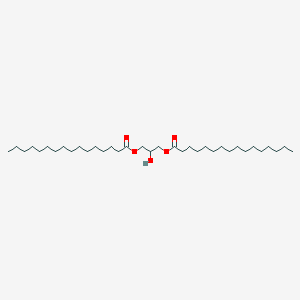

(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAZGHREJPXDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H68O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964531 | |

| Record name | 2-Hydroxypropane-1,3-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol 1,3-dihexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

502-52-3, 26657-95-4 | |

| Record name | 1,3-Dipalmitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1,3-dipalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl dipalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026657954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,3-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropane-1,3-diyl dipalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerol dipalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,3-DIPALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52PAE2F168 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol 1,3-dihexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

73 - 74 °C | |

| Record name | Glycerol 1,3-dihexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Occurrence of 1,3-Dipalmitin in Oils and Fats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipalmitin, a diacylglycerol (DAG) with palmitic acid moieties at the sn-1 and sn-3 positions of the glycerol backbone, is a naturally occurring lipid molecule found in various vegetable oils and animal fats. Its specific isomeric structure imparts unique physical and metabolic properties, making it a subject of considerable interest in the fields of food science, nutrition, and pharmaceutical development. As an intermediate in triacylglycerol metabolism, its presence and concentration can influence the physicochemical characteristics of fats and oils, such as their crystallization behavior and melting profile. Furthermore, the metabolic fate of this compound differs from that of its 1,2-isomer and triacylglycerols, with potential implications for lipid absorption and plasma lipid profiles. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailed experimental protocols for its quantification, and an exploration of its biosynthetic pathways.

Data Presentation: Quantitative Occurrence of this compound and Related Diacylglycerols

The precise quantification of this compound across a wide range of natural oils and fats is not extensively documented in publicly available literature. Most studies focus on the total diacylglycerol (DAG) content or the content of triacylglycerol species containing palmitic acid, such as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP). The table below summarizes the available quantitative data for total DAGs and, where possible, specific 1,3-diacylglycerol derivatives in selected oils and fats. It is important to note that the concentration of these lipids can vary significantly based on the source, processing, and storage conditions of the oil or fat.

| Oil/Fat | Total Diacylglycerols (w/w %) | This compound (w/w %) | Related 1,3-Diacylglycerol Species | Source(s) |

| Vegetable Oils | ||||

| Palm Oil (Crude) | 2.0 - 8.0 | Data not available | Contains 1,3-diacylglycerols of various fatty acids. | [1] |

| Palm Stearin (Fractionated) | 1.6 - 4.6 | Data not available | POP-rich fractions contain reduced levels of total DAGs.[2] | [3] |

| Cocoa Butter | 1.1 - 1.3 | Data not available | Primarily contains POP (1,3-dipalmitoyl-2-oleoyl-glycerol) at 15-19 w/w%.[3] | [3] |

| Shea Butter | Data not available | Data not available | Contains a high proportion of stearic and oleic acids. | |

| Olive Oil | ~2.0 - 3.0 | Data not available | Diacylglycerol content varies with quality and processing. | |

| Sunflower Oil | Data not available | Data not available | ||

| Coconut Oil | Data not available | Data not available | ||

| Animal Fats | ||||

| Lard (Pork Fat) | Data not available | Data not available | ||

| Tallow (Beef Fat) | Data not available | Data not available | ||

| Milk Fat | Data not available | Data not available |

Note: "Data not available" indicates that specific quantitative values for this compound were not found in the surveyed literature. The total diacylglycerol content provides an upper limit for the potential concentration of this compound.

Experimental Protocols

The accurate quantification of this compound in a complex lipid matrix requires sophisticated analytical techniques to separate it from other acylglycerol isomers and classes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the separation and quantification of diacylglycerol isomers.

1. Sample Preparation: a. Lipid Extraction: Extract the total lipids from the oil or fat sample using a modified Folch method with a chloroform:methanol (2:1, v/v) mixture. b. Solid Phase Extraction (SPE): To isolate the diacylglycerol fraction, use a silica-based SPE cartridge. i. Condition the cartridge with n-hexane. ii. Load the lipid extract dissolved in a small volume of n-hexane. iii. Elute neutral lipids (triacylglycerols) with n-hexane:diethyl ether (95:5, v/v). iv. Elute the diacylglycerol fraction with n-hexane:diethyl ether (80:20, v/v). c. Solvent Evaporation and Reconstitution: Evaporate the solvent from the diacylglycerol fraction under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase (e.g., acetonitrile/dichloromethane).

2. HPLC-ELSD Analysis:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used. For better separation of positional isomers, a silver ion (Ag+) HPLC column can be employed.[4]

-

Mobile Phase: A gradient elution is often used to separate different lipid classes. A common mobile phase system is a gradient of acetonitrile and dichloromethane.[4] For isocratic separation of DAG isomers, 100% acetonitrile can be effective.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at around 30-40°C to ensure good separation and peak shape.

-

ELSD Settings:

- Nebulizer Temperature: 30-40°C.

- Evaporator Temperature: 30-40°C.

- Gas Flow Rate (Nitrogen): 1.5 - 2.0 L/min.

-

Quantification: Prepare a calibration curve using a certified standard of this compound. The natural logarithm of the peak area is often plotted against the natural logarithm of the concentration for ELSD data.[4]

Protocol 2: Quantification of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a highly sensitive method for the analysis of acylglycerols, but it requires derivatization of the free hydroxyl group.

1. Sample Preparation: a. Lipid Extraction and Fractionation: Follow the same procedure as in Protocol 1 (steps 1a and 1b) to isolate the diacylglycerol fraction. b. Silylation (Derivatization): The free hydroxyl group on the glycerol backbone must be derivatized to increase volatility for GC analysis. i. Dry the diacylglycerol fraction completely under nitrogen. ii. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine. iii. Heat the mixture at 70°C for 30 minutes to ensure complete derivatization to form the trimethylsilyl (TMS) ether of this compound.[5] c. Sample Cleanup: After the reaction, evaporate the excess reagent and solvent under nitrogen and redissolve the derivatized sample in n-hexane for injection.

2. GC-FID Analysis:

-

Column: A high-temperature, non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.1 µm film thickness) is suitable for separating high-molecular-weight lipids.

-

Carrier Gas: Hydrogen or Helium at a constant flow rate.

-

Injector Temperature: 340-360°C.

-

Oven Temperature Program: A temperature gradient is crucial for separating different acylglycerols. A typical program might start at a lower temperature (e.g., 180°C) and ramp up to a high temperature (e.g., 350°C) at a rate of 4-5°C/min, followed by a hold period.

-

Detector Temperature: 360-370°C.

-

Quantification: Use an internal standard (e.g., triheptadecanoin) and create a calibration curve with a derivatized this compound standard.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows described in this guide.

Discussion of Biosynthetic Pathways

This compound, like other diacylglycerols, is an intermediate in the de novo synthesis of triacylglycerols, commonly known as the Kennedy pathway. This pathway is conserved in both plants and animals.

The synthesis begins with a glycerol-3-phosphate backbone, which undergoes two sequential acylation steps catalyzed by glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate acyltransferase (AGPAT), respectively. These reactions add fatty acids, such as palmitic acid, to the sn-1 and sn-2 positions, forming lysophosphatidic acid and then phosphatidic acid.

The phosphate group is then removed from phosphatidic acid by phosphatidic acid phosphatase (PAP), yielding a 1,2-diacylglycerol. This 1,2-diacylglycerol is at a critical metabolic branch point. It can be further acylated by diacylglycerol acyltransferase (DGAT) to form a triacylglycerol for energy storage.

The formation of this compound is thought to occur primarily through the isomerization or acyl migration of the more commonly synthesized 1,2-diacylglycerol intermediate. This intramolecular rearrangement can occur spontaneously or be enzyme-catalyzed, although the specific isomerases involved are not fully characterized in all organisms. While direct enzymatic synthesis of 1,3-diacylglycerols from glycerol and free fatty acids using 1,3-specific lipases has been extensively explored for industrial applications, its significance as a primary in vivo biosynthetic route in most organisms is less clear.[6][7]

Conclusion

This compound is a naturally occurring diacylglycerol found in various oils and fats, though its precise concentration is often not distinguished from total diacylglycerol content in the literature. Its presence is a result of the fundamental pathways of lipid metabolism. The analytical methods outlined in this guide provide a robust framework for researchers to accurately quantify this compound and other acylglycerol isomers, which is crucial for understanding their roles in food science, nutrition, and drug development. Further research is warranted to fully elucidate the quantitative distribution of this compound across a broader spectrum of natural lipids and to characterize the specific enzymatic machinery responsible for its synthesis and isomerization in vivo.

References

- 1. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol [mdpi.com]

- 2. Preparation of Low-Diacylglycerol Cocoa Butter Equivalents by Hexane Fractionation of Palm Stearin and Shea Butter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, TMS derivative [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

1,3-Dipalmitin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dipalmitin, a diacylglycerol composed of a glycerol backbone esterified with two palmitic acid moieties at the 1 and 3 positions, is a molecule of significant interest in various scientific disciplines. This technical guide provides an in-depth overview of this compound, covering its fundamental physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its biological roles, particularly its involvement in cellular signaling pathways and its potential as a neuroprotective agent. Detailed experimental protocols are provided to facilitate further research and application in drug development and other life sciences fields.

Physicochemical Properties

This compound is a white solid at room temperature. Its fundamental identifiers and physical characteristics are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 502-52-3 | [1][2] |

| Molecular Formula | C₃₅H₆₈O₅ | [1][2] |

| Molecular Weight | 568.91 g/mol | [1][2][3] |

| Melting Point | 72-74 °C | [4] |

| Boiling Point | 628.6±22.0 °C (Predicted) | [4] |

| Density | 0.930±0.06 g/cm³ (Predicted) | [4] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [4][5] |

| IUPAC Name | (3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate | [6] |

Synthesis and Purification

The synthesis of this compound can be achieved through enzymatic esterification, a method favored for its specificity and milder reaction conditions compared to chemical synthesis.

Enzymatic Esterification of this compound

This protocol describes the synthesis of this compound (1,3-DPG) in a solvent-free system using a 1,3-specific lipase.

Materials:

-

Glycerol

-

Palmitic acid

-

1,3-specific lipase (e.g., from Rhizomucor miehei)

-

4A molecular sieve

-

Silica gel

-

Circulating water bath

-

Stirring paddle

Protocol:

-

Reactant Preparation: Prepare a mixture with a molar ratio of palmitic acid to glycerol of 2:1.

-

Dehydration: Add a 4A molecular sieve and silica gel to the reactant mixture. The mass ratio of the molecular sieve, silica gel, and glycerol should be 1:1:1 to effectively remove the water produced during the reaction.

-

Enzyme Addition: Add the 1,3-specific lipase to the mixture. A lipase load of 15% (by weight of total reactants) is recommended.

-

Reaction: Conduct the reaction at 73 °C in a circulating water bath with constant stirring (e.g., 275 rpm) for 6 hours.[7]

-

Monitoring: The progress of the reaction can be monitored by analyzing the composition of the mixture for the content of this compound, residual free fatty acids, monoglycerides, and triglycerides.

-

Purification: The crude product, containing approximately 35% diacylglycerols (of which ~75% is the 1,3-isomer), can be further purified using techniques such as molecular distillation and solvent fractionation to remove unreacted starting materials and byproducts.[7]

Analytical Methodology

The characterization and quantification of this compound in various matrices can be performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC (NP-HPLC) is a suitable method for the analysis of this compound, particularly for in-process control during synthesis to monitor the disappearance of reactants and the appearance of the product.[8]

-

Column: A silica-based normal-phase column is typically used.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is employed. It is crucial to avoid alcohols and basic modifiers in the mobile phase when analyzing related compounds like acyl chlorides that may be present as intermediates or impurities.[8]

-

Detection: An Evaporative Light Scattering Detector (ELSD) is effective for detecting non-chromophoric lipids like this compound.

Gas Chromatography (GC)

Gas chromatography can be used for the analysis of this compound, often after derivatization to increase its volatility.

-

Derivatization: Silylation is a common derivatization technique where the hydroxyl group of this compound is converted to a trimethylsilyl (TMS) ether.

-

Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.

Biological Significance and Signaling Pathways

This compound is not merely an inert lipid but an active signaling molecule with defined biological roles, most notably in the activation of Protein Kinase C (PKC) and in conferring neuroprotective effects.

Activation of Protein Kinase C (PKC)

Diacylglycerols (DAGs) like this compound are crucial second messengers in lipid signaling pathways.[9] They are key activators of the Protein Kinase C (PKC) family of enzymes, which are involved in a multitude of cellular processes including cell proliferation, differentiation, and apoptosis.[9][10] 1,3-Dipalmitoyl glycerol has been shown to activate PKCα in vitro with a Kₐ of 3.8 μM.[11]

The activation of PKC by DAG is a critical step in signal transduction. This process typically occurs at the cell membrane and is often dependent on the presence of phosphatidylserine (PS).[10]

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. Glyceryl 1,3-dipalmitate produced by Lactobacillus paracasei has been shown to possess neuroprotective effects.[12] Specifically, 1,3-dipalmitoyl glycerol (0.25-2 μM) can inhibit apoptosis and the production of reactive oxygen species (ROS) and pro-inflammatory mediators induced by oxygen-glucose deprivation and reperfusion (OGD/R) in neuronal cell lines.[11]

The proposed mechanism for this neuroprotection involves the upregulation of peroxisome proliferator-activated receptor γ (PPARγ).

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a general framework for measuring the activation of PKC by this compound in vitro.

Materials:

-

Purified PKC isoform (e.g., PKCα)

-

This compound

-

Phosphatidylserine (PS)

-

Diacylglycerol (DAG) as a positive control

-

Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

-

ATP, [γ-³²P]ATP

-

PKC substrate (e.g., histone H1 or a specific peptide substrate)

-

Trichloroacetic acid (TCA) or phosphocellulose paper

-

Scintillation counter

Protocol:

-

Lipid Vesicle Preparation: Prepare lipid vesicles by mixing this compound and phosphatidylserine in chloroform. Evaporate the solvent under a stream of nitrogen and resuspend the lipid film in buffer by sonication.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, the prepared lipid vesicles, the PKC substrate, and the purified PKC enzyme.

-

Initiation of Reaction: Start the kinase reaction by adding ATP and a small amount of [γ-³²P]ATP. Incubate at 30 °C for a specified time (e.g., 10 minutes).

-

Termination of Reaction: Stop the reaction by adding an excess of cold ATP or by spotting the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid.

-

Quantification: If using TCA, precipitate the protein, wash the pellet, and measure the incorporated radioactivity using a scintillation counter. If using phosphocellulose paper, wash the paper to remove unincorporated ATP and then measure the radioactivity.

-

Data Analysis: Compare the PKC activity in the presence of this compound to a basal level (no activator) and a positive control (e.g., a known DAG activator).

Neuroprotection Assay using Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

This protocol outlines a method to assess the neuroprotective effects of this compound on a neuronal cell line (e.g., SH-SY5Y) subjected to OGD/R.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM)

-

Glucose-free medium

-

This compound

-

Hypoxia chamber or incubator with controlled O₂/CO₂ levels

-

Reagents for assessing cell viability (e.g., MTT assay), apoptosis (e.g., Annexin V/PI staining), and ROS production (e.g., DCFH-DA).

Protocol:

-

Cell Culture and Treatment: Culture the neuronal cells to the desired confluency. Pre-treat the cells with varying concentrations of this compound (e.g., 0.25-2 μM) for a specified duration (e.g., 24 hours) before inducing OGD.[11]

-

Oxygen-Glucose Deprivation (OGD): Replace the normal culture medium with glucose-free medium. Place the cells in a hypoxic environment (e.g., 94% N₂, 5% CO₂, 1% O₂) for a period sufficient to induce cell injury (e.g., 4-6 hours).

-

Reperfusion: After the OGD period, replace the glucose-free medium with normal culture medium containing glucose and return the cells to normoxic conditions (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).

-

Assessment of Neuroprotection:

-

Cell Viability: Perform an MTT assay to quantify the percentage of viable cells in the control, OGD/R-only, and this compound-treated groups.

-

Apoptosis: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to determine the percentage of apoptotic and necrotic cells.

-

ROS Production: Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

-

Data Analysis: Compare the levels of cell death, apoptosis, and ROS production in the this compound-treated groups to the OGD/R-only group to determine the neuroprotective efficacy.

Conclusion

This compound is a multifaceted molecule with well-defined physicochemical properties and significant biological activities. Its role as a second messenger in activating Protein Kinase C underscores its importance in cellular signal transduction. Furthermore, emerging evidence of its neuroprotective effects opens promising avenues for its application in the development of novel therapeutic strategies for neurodegenerative diseases. The synthetic routes, analytical methods, and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of this compound.

References

- 1. Glyceryl 1,3-dipalmitate =99 502-52-3 [sigmaaldrich.com]

- 2. larodan.com [larodan.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 502-52-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 502-52-3 [amp.chemicalbook.com]

- 6. This compound | C35H68O5 | CID 68149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol [mdpi.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. longdom.org [longdom.org]

- 10. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. This compound | 502-52-3 [chemicalbook.com]

Solubility of 1,3-Dipalmitin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,3-dipalmitin in various organic solvents. Due to the limited availability of comprehensive public data, this guide summarizes the existing quantitative and qualitative solubility information and presents a detailed experimental protocol for researchers to determine solubility in their specific solvent systems.

Core Concept: Solubility of this compound

This compound, a diacylglycerol with palmitic acid at the sn-1 and sn-3 positions, is a nonpolar lipid. Its solubility is governed by the principle of "like dissolves like," indicating a higher affinity for nonpolar organic solvents and very low solubility in polar solvents like water. The solubility of lipids is a critical parameter in various applications, including pharmaceutical formulations, food science, and cosmetics.

Quantitative Solubility Data for this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that the quantitative data is limited to a few solvents and is typically provided at an unspecified room temperature unless otherwise noted.

| Solvent | Chemical Class | Polarity | Solubility | Data Type | Source |

| Dimethylformamide (DMF) | Amide | Polar Aprotic | 20 mg/mL | Quantitative | [1] |

| Dimethyl sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | 30 mg/mL | Quantitative | [1] |

| Ethanol | Alcohol | Polar Protic | 0.25 mg/mL | Quantitative | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | Polar | 0.7 mg/mL | Quantitative | [1] |

| Chloroform | Halogenated Alkane | Nonpolar | Slightly Soluble | Qualitative | [2][3][4] |

| Ethyl Acetate | Ester | Moderately Polar | Slightly Soluble | Qualitative | [2][3][4] |

| Water | - | Highly Polar | 2.1 x 10⁻⁵ g/L | Calculated | [5] |

Experimental Protocol: Determination of this compound Solubility by Isothermal Equilibrium Gravimetric Method

This protocol describes a reliable method for determining the equilibrium solubility of this compound in an organic solvent at a specific temperature. The method is based on creating a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solute by gravimetric analysis of the supernatant.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of choice (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of ≤ 0.45 µm)

-

Glass vials with screw caps

-

Pipettes and tips

-

Evaporating dishes or pre-weighed aluminum pans

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume or mass of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of this compound. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker/water bath and let them stand at the experimental temperature to allow the undissolved solid to sediment.

-

To ensure complete separation of the solid phase, centrifuge the vials at a high speed.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is recommended to take the sample from the upper portion of the supernatant.

-

Filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or aluminum pan. This step is critical to remove any remaining microscopic solid particles.

-

-

Gravimetric Analysis:

-

Place the evaporating dish with the filtered supernatant in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a vacuum desiccator can be used for more gentle drying.

-

Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight.

-

Express the solubility as mass of solute per volume of solvent (e.g., mg/mL) or mass of solute per mass of solvent (e.g., g/100g ).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal equilibrium gravimetric method for determining the solubility of this compound.

This comprehensive approach, combining the available data with a robust experimental protocol, provides researchers and drug development professionals with the necessary tools to effectively work with this compound and understand its solubility characteristics in various organic solvents.

References

An In-depth Technical Guide to the Thermal Properties and Melting Point of 1,3-Dipalmitin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties and melting point of 1,3-dipalmitin (1,3-dipalmitoyl-rac-glycerol), a diacylglycerol of significant interest in pharmaceutical sciences, particularly in the formulation of lipid-based drug delivery systems. This document delves into the polymorphic behavior of this compound, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of its thermal behavior and analytical workflows.

Introduction to the Polymorphism of this compound

This compound, like many lipids, exhibits polymorphism, the ability to exist in multiple crystalline forms, each with a distinct molecular arrangement and, consequently, different physicochemical properties. These variations in crystal structure directly impact the melting point, enthalpy of fusion, and solubility, which are critical parameters in drug formulation and stability. The primary polymorphic forms observed in triglycerides and diacylglycerols are the α (alpha), β' (beta-prime), and β (beta) forms. These forms differ in their subcell packing, with the α form being the least stable and having the lowest melting point, while the β form is the most stable with the highest melting point. The β' form is intermediate in stability and melting point.

The transitions between these polymorphic forms are influenced by factors such as temperature, cooling rate, and the presence of solvents. Understanding and controlling these transformations are paramount for ensuring the physical stability and bioavailability of pharmaceutical formulations containing this compound.

Quantitative Thermal Properties of this compound Polymorphs

Precise quantitative data for the distinct polymorphic forms of this compound are not extensively consolidated in the literature. However, based on the well-documented behavior of analogous lipids, such as tripalmitin (PPP) and other 1,3-diacylglycerols, a clear pattern of thermal properties can be anticipated. The following table summarizes the expected and reported thermal properties. It is important to note that the melting point of 73-74°C reported in databases like PubChem likely corresponds to the most stable β polymorph[1].

| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (ΔHfus) (kJ/mol) | Notes |

| α (Alpha) | Lowest | Lowest | Metastable form, typically obtained by rapid cooling from the melt. |

| β' (Beta-prime) | Intermediate | Intermediate | Metastable form, often transforms to the more stable β form upon heating. |

| β (Beta) | Highest (approx. 73-74 °C)[1] | Highest | The most thermodynamically stable form. |

Note: The exact melting points and enthalpies of fusion for the α and β' forms of this compound require specific experimental determination but will follow the trend of increasing value with increasing stability.

Experimental Protocols for Thermal Analysis

The characterization of the polymorphic forms of this compound and their thermal properties is primarily achieved through Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.

Objective: To determine the melting points and enthalpies of fusion of the different polymorphic forms of this compound and to study the transitions between them.

Methodology:

-

Sample Preparation:

-

Accurately weigh 3-5 mg of high-purity (>99%) this compound into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample during heating.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere.

-

-

Thermal Program to Generate Polymorphs:

-

To obtain the α form: Heat the sample to a temperature approximately 20°C above its final melting point (e.g., to 95°C) and hold for 10 minutes to erase any crystal memory. Then, rapidly cool the sample to a low temperature (e.g., 0°C) at a fast cooling rate (e.g., 20°C/min).

-

To obtain the β' form: Heat the sample as above. Cool the sample to a temperature just below the expected melting point of the α form and hold isothermally for a specific duration to allow for the transition to the β' form. The precise temperature and time will need to be optimized.

-

To obtain the β form: Heat the sample as above. Cool the sample slowly (e.g., 1-2°C/min) to room temperature, or hold it at a temperature just below the melting point of the β' form for an extended period to facilitate the transition to the most stable β form.

-

-

Analysis:

-

After the specific thermal treatments to generate the desired polymorph, heat the sample at a controlled rate (e.g., 5 or 10°C/min) from the low temperature up to a temperature above the final melting point.

-

Record the heat flow as a function of temperature. The resulting DSC thermogram will show endothermic peaks corresponding to the melting of each polymorphic form and potentially exothermic peaks indicating polymorphic transitions.

-

From the thermogram, determine the onset temperature of melting (melting point) and the integrated peak area (enthalpy of fusion) for each transition.

-

Powder X-ray Diffraction (PXRD)

PXRD is an essential technique for identifying the different crystalline forms based on their unique diffraction patterns.

Objective: To identify the crystal structure of the different polymorphs of this compound.

Methodology:

-

Sample Preparation:

-

Prepare the different polymorphic forms of this compound using the same thermal protocols as described for the DSC analysis.

-

Gently grind the solidified sample to a fine powder using a mortar and pestle.

-

Mount the powder onto a sample holder.

-

-

Instrument Setup:

-

Use a diffractometer equipped with a Cu Kα radiation source.

-

Set the instrument parameters, including the voltage and current for the X-ray tube, and the scan range (typically from 2θ = 5° to 40°).

-

-

Data Collection:

-

Scan the sample and record the diffraction intensity as a function of the 2θ angle.

-

-

Data Analysis:

-

The resulting diffractogram will show a series of peaks at specific 2θ angles.

-

The different polymorphs will have characteristic diffraction patterns:

-

α form: Typically shows a single strong, broad peak in the wide-angle region around 21.5° 2θ.

-

β' form: Usually exhibits two strong peaks in the wide-angle region, often around 21.2° and 21.8° 2θ.

-

β form: Characterized by several sharp, strong peaks in the wide-angle region, indicating a more ordered triclinic subcell.

-

-

Visualizing Polymorphic Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and processes involved in the study of this compound's thermal properties.

Caption: Relationship between the different polymorphic forms of this compound.

Caption: Experimental workflow for the characterization of this compound polymorphs.

Conclusion

The thermal behavior of this compound is characterized by a rich polymorphism that significantly influences its melting point and other physical properties. A thorough understanding and precise characterization of its α, β', and β forms are critical for the successful development of stable and effective drug delivery systems. The application of analytical techniques such as Differential Scanning Calorimetry and Powder X-ray Diffraction, following detailed experimental protocols, enables the quantitative determination of the thermal properties of each polymorph and the elucidation of their transition pathways. This knowledge is indispensable for formulation scientists and researchers working with lipid-based excipients.

References

1,3-dipalmitin synonyms and alternative names

An In-depth Technical Guide to 1,3-Dipalmitin

This technical guide provides a comprehensive overview of this compound, also known as 1,3-dipalmitoylglycerol, a diacylglycerol of significant interest to researchers and scientists in the field of drug development and lipid biochemistry. This document outlines its chemical identity, physicochemical properties, relevant experimental protocols, and its role in cellular signaling pathways.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial products. The following table summarizes its common synonyms and identifiers to aid in comprehensive literature searches and material sourcing.

| Type | Name/Identifier |

| IUPAC Name | (3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate[1] |

| Systematic Name | 1,3-Dihexadecanoylglycerol[2] |

| 2-Hydroxypropane-1,3-diyl dipalmitate[2] | |

| Hexadecanoic acid, 2-hydroxy-1,3-propanediyl ester[2] | |

| Common Names | This compound[2] |

| 1,3-Dipalmitoyl-glycerol[2] | |

| 1,3-Dipalmitoylglycerin[2] | |

| Glyceryl 1,3-dipalmitate[2] | |

| Glycerol 1,3-dipalmitate[2] | |

| alpha,gamma-dipalmitin[2] | |

| CAS Number | 502-52-3[2] |

| PubChem CID | 68149[1] |

| ChEBI ID | CHEBI:77619[2] |

| EC Number | 207-942-3[2] |

| UNII | 52PAE2F168[2] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing essential data for its handling, formulation, and experimental use.

| Property | Value | Source |

| Molecular Formula | C35H68O5 | PubChem[1] |

| Molecular Weight | 568.91 g/mol | PubChem[1] |

| Appearance | White Solid | Guidechem[3] |

| Melting Point | 72-74 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 628.6 ± 22.0 °C | ChemicalBook[2] |

| Density (Predicted) | 0.930 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 12.63 ± 0.20 | Guidechem[3] |

| Solubility | DMF: 20 mg/mL | Cayman Chemical[4] |

| DMSO: 30 mg/mL | Cayman Chemical[4] | |

| Ethanol: 0.25 mg/mL | Cayman Chemical[4] | |

| PBS (pH 7.2): 0.7 mg/mL | Cayman Chemical[4] | |

| Chloroform (Slightly) | ChemicalBook[2] | |

| Ethyl Acetate (Slightly) | ChemicalBook[2] |

Experimental Protocols

This section provides an overview of methodologies relevant to the study of this compound, including its synthesis, analysis, and its use in biological assays.

Synthesis of 1,3-Diacylglycerols

While a specific protocol for the direct synthesis of this compound was not detailed in the immediate search results, a general and widely used chemoenzymatic approach for the synthesis of structured 1,3-diacylglycerols, such as 1,3-dioleoyl-2-palmitoylglycerol (OPO), can be adapted. This method typically involves a two or three-step process:

-

Enzymatic Synthesis of 1,3-Dioleoyl-glycerol (1,3-Dioleoin): This step utilizes a lipase, such as Novozym 435, to catalyze the reaction between glycerol and an activated form of the fatty acid, like vinyl oleate. The reaction is typically carried out at a controlled temperature (e.g., 35°C) for several hours.

-

Purification of the 1,3-Diacylglycerol Intermediate: The resulting 1,3-diacylglycerol is then purified from the reaction mixture, often achieving high purity (e.g., >98%).

-

Chemical Acylation: The purified 1,3-diacylglycerol is subsequently acylated at the sn-2 position with the desired fatty acid, in this case, palmitic acid, to yield the final structured triglyceride.

This method provides a high degree of control over the final structure of the glycerolipid.

Analytical Methods

The analysis of this compound and other diacylglycerols is crucial for purity assessment and quantification in various matrices.

-

High-Performance Liquid Chromatography (HPLC): Silver-ion HPLC (Ag-HPLC) is a powerful technique for the separation and quantification of diacylglycerol isomers. A method for the analysis of 1,3-dioleoyl-2-palmitoylglycerol (OPO) utilizes a ChromSpher 5 Lipid column with a mobile phase of dichloromethane and acetone, coupled with an Evaporative Light Scattering Detector (ELSD). This method can effectively separate 1,3- and 1,2-diacylglycerol isomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the analysis of lipids. For analysis, this compound is often derivatized, for example, by creating a trimethylsilyl (TMS) ether, to increase its volatility for GC analysis. The mass spectrum of the derivatized compound provides structural information for identification.

Protein Kinase C (PKC) Activity Assay

As a diacylglycerol, this compound is an activator of Protein Kinase C (PKC). An in vitro PKC activity assay can be performed to investigate the effect of this compound on PKC activation. A common method involves the following steps:

-

Immunoprecipitation of PKC: The specific PKC isoform of interest is immunoprecipitated from cell lysates.

-

In Vitro Kinase Assay: The immunoprecipitated PKC is incubated with a specific peptide substrate and γ-³²P-labeled ATP.

-

Detection of Phosphorylation: The transfer of the radiolabeled phosphate group from ATP to the substrate is quantified using scintillation counting or autoradiography.

Non-radioactive ELISA-based kits are also commercially available for measuring PKC activity. These assays typically use a specific antibody that recognizes the phosphorylated substrate.

Signaling Pathways

This compound, as a diacylglycerol (DAG), plays a critical role as a second messenger in intracellular signaling, primarily through the activation of Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation Pathway

The activation of conventional and novel PKC isoforms is a key event in numerous cellular processes. The binding of diacylglycerol, such as this compound, to the C1 domain of PKC is a crucial step in this pathway.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 1,3-Dipalmitin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enzymatic synthesis of 1,3-dipalmitin, a specific diacylglycerol of interest in various industries, including pharmaceuticals and nutrition. The synthesis is achieved through the lipase-catalyzed esterification of glycerol and palmitic acid.

Introduction

1,3-Diacylglycerols (1,3-DAGs) are structural lipids with two fatty acid molecules esterified at the sn-1 and sn-3 positions of a glycerol backbone.[1] this compound, a 1,3-DAG containing two palmitic acid moieties, is of significant interest due to its unique physiological properties. Unlike triglycerides, 1,3-DAGs are metabolized differently and are less likely to be stored as body fat.[2] Enzymatic synthesis of 1,3-DAGs offers a highly selective and efficient alternative to chemical methods, which often lack specificity and require harsh reaction conditions.[3] Lipases, particularly those with sn-1,3 regioselectivity, are widely employed to catalyze the esterification of glycerol with fatty acids to produce 1,3-DAGs.[4][5] This protocol details a method for the synthesis of this compound using an immobilized lipase.

Key Experimental Protocols

Protocol: Enzymatic Esterification for the Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of glycerol and palmitic acid, catalyzed by an immobilized lipase such as Novozym® 435 or a lipase from Rhizomucor miehei.

Materials:

-

Glycerol (anhydrous)

-

Palmitic Acid

-

Immobilized Lipase (e.g., Novozym® 435, Lipozyme TL IM, or immobilized Rhizomucor miehei lipase)[3][6]

-

Solvent (e.g., n-hexane, or solvent-free system)[7]

-

Molecular sieves (e.g., 4A) (optional, for water removal)[3]

-

Silica gel (for purification)

-

Ethyl acetate (for extraction and chromatography)

-

Hexane (for chromatography)

Equipment:

-

Jacketed glass reactor with magnetic or overhead stirrer

-

Temperature controller/water bath

-

Vacuum pump

-

Rotary evaporator

-

Glass funnel for filtration

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reactant Preparation:

-

Accurately weigh glycerol and palmitic acid. A molar ratio of palmitic acid to glycerol of 2:1 is a common starting point.[3]

-

If using a solvent, dissolve the palmitic acid in a suitable volume of n-hexane in the reactor.

-

Add glycerol to the mixture.

-

-

Enzymatic Reaction:

-

Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-15% (w/w) of the total substrates.[6]

-

If operating in a solvent-free system, ensure the reaction temperature is above the melting point of palmitic acid to maintain a liquid state.

-

Set the reaction temperature. A common range is 60-75°C.[3][7]

-

Stir the mixture at a constant speed (e.g., 200-300 rpm).

-

If not using a vacuum, molecular sieves can be added to the reaction mixture to remove the water produced during esterification.[3] Alternatively, the reaction can be carried out under reduced pressure to facilitate water removal.[7]

-

Monitor the reaction progress by taking samples periodically and analyzing the composition using techniques like TLC or Gas Chromatography (GC).

-

-

Enzyme Removal:

-

Once the desired conversion is achieved (typically after several hours), stop the reaction by cooling the mixture.

-

Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with solvent and reused.

-

-

Product Purification:

-

If a solvent was used, remove it using a rotary evaporator.

-

The crude product will contain this compound, along with unreacted substrates (glycerol, palmitic acid), monopalmitin, and tripalmitin.

-

Solvent Fractionation/Crystallization: The crude product can be purified by crystallization from a suitable solvent like n-hexane.[7] Cool the solution to induce crystallization of the desired this compound.

-

Silica Gel Column Chromatography: For higher purity, the crude product can be subjected to silica gel column chromatography.[3]

-

Dissolve the crude product in a minimal amount of a non-polar solvent like hexane.

-

Load the solution onto a silica gel column pre-equilibrated with hexane.

-

Elute the column with a gradient of hexane and ethyl acetate. The polarity of the mobile phase is gradually increased to separate the different components. Fractions can be collected and analyzed by TLC to identify those containing pure this compound.

-

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

-

-

Analysis and Characterization:

-

Confirm the purity and identity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and High-Performance Liquid Chromatography (HPLC).[1]

-

Data Presentation

Table 1: Comparison of Different Enzymatic Systems for Diacylglycerol (DAG) Synthesis

| Enzyme Source | Substrates | Reaction System | Key Parameters | Max DAG Yield/Content | Purity of 1,3-DAG | Reference |

| Immobilized Burkholderia cepacia lipase | 1,3-Dicaprylin + Oleic Acid Vinyl Ester | n-hexane | 60°C | 87 mol% (Structured TAG) | - | [7] |

| Immobilized Rhizomucor miehei lipase | Tripalmitin + Capric Acid (Acidolysis) | Not specified | 50-70°C, 5-15 wt% enzyme | - | - | [6] |

| Novozym® 435 (Candida antarctica lipase B) | Glycerol + Caprylic/Capric Acid | Bubble Column Reactor (Solvent-free) | 60°C, 30 min, 5% enzyme | 41-44% (Crude) | >99% (after two-step purification) | [1] |

| Novozym® 435 | Glycerol + Vinyl Oleate | Solvent-free | 35°C, 8 h, 10% (w/v) enzyme | 90.8% (1,3-diolein in crude mixture) | 98.6% (after purification) | [8] |

| Lipozyme TL IM (Thermomyces lanuginosus) | Glycerol + Palmitic Acid | Not specified | 73-75°C | - | >83% | [3] |

Mandatory Visualization

Caption: Experimental workflow for the enzymatic synthesis and purification of this compound.

References

- 1. Frontiers | Immobilized Lipase in the Synthesis of High Purity Medium Chain Diacylglycerols Using a Bubble Column Reactor: Characterization and Application [frontiersin.org]

- 2. Study on the Immobilized Lipase-Mediated Selective Synthesis of 1,3-Diglyceride -Applied Chemistry for Engineering | 학회 [koreascience.kr]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Lipase-catalyzed acidolysis of tripalmitin with capric acid in organic solvent medium: Analysis of the effect of experimental conditions through factorial design and analysis of multiple responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Lipase-Catalyzed Synthesis of 1,3-Dipalmitin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dipalmitin, a specific diacylglycerol (DAG), is a crucial structured lipid with significant applications in the food and pharmaceutical industries. Its defined molecular structure, with palmitic acid at the sn-1 and sn-3 positions of the glycerol backbone, imparts unique physiological and functional properties. Enzymatic synthesis using lipases offers a highly selective and environmentally friendly alternative to traditional chemical methods, which often suffer from harsh reaction conditions and the formation of undesirable byproducts. Lipases, particularly those with sn-1,3 regioselectivity, are ideal catalysts for producing this compound with high purity and yield.

These application notes provide detailed protocols and compiled data for the lipase-catalyzed synthesis of this compound. The methodologies cover direct esterification of glycerol with palmitic acid and a two-step approach involving alcoholysis followed by esterification. This document is intended to serve as a comprehensive guide for researchers and professionals in the field of lipid chemistry and drug development.

Key Reaction Pathways

The enzymatic synthesis of this compound can be primarily achieved through two main lipase-catalyzed pathways:

-

Direct Esterification: This is a single-step reaction where glycerol is directly esterified with palmitic acid at the sn-1 and sn-3 positions.

-

Two-Step Alcoholysis and Esterification: This method involves the alcoholysis of a triglyceride (like tripalmitin) to produce a 2-monoglyceride, which is then esterified with the desired fatty acid. While more complex, this can lead to highly pure and structured triglycerides.[1][2][3]

Data Presentation: Reaction Parameters and Yields

The efficiency of lipase-catalyzed synthesis of 1,3-diacylglycerols is influenced by several factors including the choice of lipase, solvent, temperature, substrate molar ratio, and enzyme load. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Influence of Different Lipases on 1,3-Diacylglycerol (DAG) Synthesis

| Lipase Source | Immobilization/Form | Substrates | Key Reaction Conditions | 1,3-DAG Yield (%) | Reference |

| Rhizomucor miehei (Lipozyme RM IM) | Immobilized | Glycerol & Fatty Acids from Echium plantagineum oil | 60°C, 1:3 glycerol:FFA molar ratio, 2.0 wt% lipase, 4h | 39.8 | [4] |

| Candida antarctica (Novozym 435) | Immobilized | Glycerol & Fatty Acids from Echium plantagineum oil | 60°C, 1:3 glycerol:FFA molar ratio, 2.0 wt% lipase, 4h | 68.0 | [4] |

| Alcaligenes sp. (Lipase PLG) | Not specified | Glycerol & Fatty Acids from Echium plantagineum oil | Not specified | 35.9 | [4] |

| Burkholderia cepacia (Amano PS-D) | Immobilized | sn-1,3-dicaprylin & Oleic acid vinyl ester | n-hexane, 60°C | 87 (mol%) of structured TAG | [5][6] |

| Rhizopus delemar | Immobilized on Celite | Tripalmitin (for alcoholysis) | Methyl-t-butyl ether | 95% yield of 2-monopalmitin | [1] |

Table 2: Optimization of Reaction Conditions for Diacylglycerol Synthesis

| Parameter | Optimized Value | Substrates | Lipase | Resulting Yield | Reference |

| Temperature | 60 °C | Glycerol & Oleic Acid | Novozym 435 | ~40% 1,3-DAG | [7] |

| Substrate Molar Ratio (Glycerol:FFA) | 1:3 | Glycerol & Fatty Acids from Echium plantagineum oil | Novozym 435 | 68.0 mol% 1,3-DAG | [4] |

| Enzyme Load | 2.0 wt% | Glycerol & Fatty Acids from Echium plantagineum oil | Novozym 435 | 88.7 mol% total DAG | [4] |

| Reaction Time | 4 hours | Glycerol & Fatty Acids from Echium plantagineum oil | Novozym 435 | 88.7 mol% total DAG | [4] |

| Solvent System | Solvent-free | Glycerol & Fatty Acids from Echium plantagineum oil | Novozym 435 | 88.7 mol% total DAG | [4] |

| Water Activity | 0.43 | Tripalmitin & Oleic Acid | Rhizomucor miehei / Rhizopus delemar | 78% structured triglyceride | [2] |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows for the synthesis of this compound.

Caption: General workflow for the one-step synthesis of this compound.

Caption: Workflow for two-step synthesis of structured triglycerides like OPO.

Experimental Protocols

Protocol 1: Direct Esterification of Glycerol and Palmitic Acid

This protocol is adapted from methodologies focusing on the direct synthesis of 1,3-diacylglycerols.[4][7]

1. Materials:

-

Glycerol

-

Palmitic Acid

-

Immobilized Lipase (e.g., Novozym 435 or Lipozyme RM IM)

-

Organic solvent (e.g., n-hexane or tert-butanol, if not a solvent-free system)

-

Molecular sieves (for water removal)

-

Reaction vessel with temperature and agitation control

2. Procedure:

-

Reactant Preparation: In a temperature-controlled reaction vessel, combine glycerol and palmitic acid. A typical molar ratio is 1:3 (glycerol:palmitic acid).[4] For solvent-based reactions, add the chosen organic solvent.

-

Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme load is typically between 2-10% (w/w) of the total substrates.[4]

-

Reaction Conditions:

-

Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the formation of this compound and the consumption of substrates. Analysis can be performed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination: Once the desired conversion is achieved (typically within 4-24 hours), stop the reaction by filtering out the immobilized lipase. The enzyme can often be washed and reused.

-

Product Purification: The crude product mixture will contain this compound, unreacted substrates, and byproducts like monopalmitin and tripalmitin. Purify the this compound using techniques such as molecular distillation, crystallization at low temperatures, or column chromatography.

Protocol 2: Two-Step Synthesis via Alcoholysis and Esterification

This protocol is based on the synthesis of structured triglycerides and can be adapted for this compound.[1][2][3]

Step A: Alcoholysis of Tripalmitin to 2-Monopalmitin

1. Materials:

-

Tripalmitin

-

Ethanol

-

Immobilized sn-1,3 specific lipase (e.g., lipase from Rhizomucor miehei or Rhizopus delemar)

-

Organic solvent (e.g., methyl-t-butyl ether - MTBE)

-

Reaction vessel

2. Procedure:

-

Dissolve tripalmitin in the organic solvent within the reaction vessel.

-

Add ethanol to the mixture.

-

Introduce the immobilized lipase to initiate the alcoholysis reaction.

-

Maintain the reaction at a controlled temperature with agitation for approximately 8-24 hours.[1]

-

Monitor the conversion of tripalmitin to 2-monopalmitin (2-MP).

-

After the reaction, filter to remove the lipase.

-

Isolate the 2-MP from the reaction mixture, often achieved through crystallization, yielding a product with >95% purity.[1][2]

Step B: Esterification of 2-Monopalmitin with Palmitic Acid

1. Materials:

-

Purified 2-Monopalmitin (from Step A)

-

Palmitic Acid

-

Immobilized sn-1,3 specific lipase

-

Organic solvent (e.g., n-hexane) or a solvent-free system

-

Molecular sieves

2. Procedure:

-

Combine the purified 2-MP and palmitic acid in the reaction vessel.

-

Add the immobilized lipase.

-

Control the water activity of the system, which is crucial for high yields in this step. This can be done by pre-equilibrating the reactants and enzyme at a low water activity (e.g., 0.11) and using molecular sieves.[1]

-

Conduct the esterification reaction under optimized temperature and agitation.

-

Monitor the formation of the final product.

-

Terminate the reaction by removing the lipase.

-

Purify the resulting this compound from the reaction mixture.

Conclusion

The lipase-catalyzed synthesis of this compound is a versatile and efficient method that can be tailored to achieve high yields and purity. The choice between direct esterification and a two-step approach will depend on the desired final product and the available starting materials. Careful optimization of reaction parameters such as enzyme selection, temperature, substrate ratio, and water activity is critical for successful synthesis. The protocols and data provided in these notes offer a solid foundation for the development and implementation of enzymatic processes for producing structured lipids.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note & Protocol: Chemoenzymatic Synthesis of 1,3-Dipalmitoylglycerol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Dipalmitoylglycerol (1,3-DPG) is a structured diacylglycerol (DAG) with significant applications in the food and pharmaceutical industries. Unlike naturally abundant triglycerides, 1,3-DAGs possess unique physiological properties, including the potential to reduce body weight and visceral fat accumulation. Chemoenzymatic synthesis offers a highly specific and efficient route to produce 1,3-DPG, overcoming the limitations of traditional chemical methods which often lack regioselectivity and require harsh reaction conditions. This application note provides a detailed protocol for the synthesis of 1,3-DPG via enzymatic esterification in a solvent-free system, followed by a multi-step purification process.

The synthesis strategy leverages a 1,3-specific lipase to catalyze the esterification of glycerol with palmitic acid. The regioselectivity of the enzyme directs the acylation to the sn-1 and sn-3 positions of the glycerol backbone, yielding the desired 1,3-dipalmitoyl structure. Subsequent purification steps, including molecular distillation and solvent fractionation, are crucial for isolating high-purity 1,3-DPG from the reaction mixture.

Overall Synthesis and Purification Workflow

The chemoenzymatic synthesis of 1,3-dipalmitoylglycerol is a multi-stage process that begins with the selective esterification of glycerol and palmitic acid, followed by rigorous purification to isolate the target compound.

Caption: Workflow for the chemoenzymatic synthesis and purification of 1,3-dipalmitoylglycerol.

Experimental Protocols

Materials and Reagents

-

Glycerol (≥99% purity)

-

Palmitic Acid (≥99% purity)

-

Immobilized 1,3-specific lipase (e.g., Lipozyme TL IM)

-

4A Molecular Sieves

-

Silica Gel

-

Hexane (analytical grade)

-

Nitrogen gas

Enzymatic Esterification in a Solvent-Free System

This protocol describes the direct esterification of glycerol and palmitic acid catalyzed by a 1,3-specific lipase.[1]

-

Reactant Preparation: In a temperature-controlled reaction vessel, combine glycerol, palmitic acid, 4A molecular sieves, and silica gel. The recommended molar ratio of palmitic acid to glycerol is 2:1.[1] The mass ratio of 4A molecular sieve, silica gel, and glycerol should be set at 1:1:1 to effectively remove the water generated during the reaction.[1]

-

Enzyme Addition: Add the immobilized lipase, Lipozyme TL IM, at a concentration of 15% (w/w) relative to the total mass of the reactants.

-

Reaction Conditions:

-

Reaction Termination: After 6 hours, stop the reaction by filtering out the immobilized enzyme from the hot reaction mixture. The resulting liquid is the crude product, containing 1,3-DPG, unreacted substrates, and byproducts.

Purification of 1,3-Dipalmitoylglycerol

A two-step purification process involving molecular distillation and solvent fractionation is employed to achieve high purity.[2]

3.1. Three-Stage Molecular Distillation

-

First Stage: The primary goal of this stage is to remove volatile components like free fatty acids (FFAs) and monoglycerides (MAGs).[2]

-

Set the molecular distillation apparatus to an evaporation temperature of 170°C.[2]

-

Feed the crude product into the distiller under a high vacuum.

-

Collect the residue, which is now enriched in diacylglycerols (DAGs) and triacylglycerols (TAGs). The distillate contains the removed FFAs and MAGs.

-

3.2. Solvent Fractionation

-

Dissolution: Dissolve the residue obtained from molecular distillation in hexane. A recommended ratio is 1:40 (w/v) of residue to hexane.[2]

-

Heating: Heat the mixture to 60°C to ensure all fat crystals are dissolved.[2]

-

Crystallization: Cool the solution to 25°C and maintain this temperature for 48 hours to allow for the selective crystallization of the high-melting 1,3-DPG.[2]

-

Isolation: Separate the crystallized solid (stearin fraction) from the liquid (olein fraction) by filtration. The solid fraction contains the purified 1,3-DPG.

-

Drying: Dry the final product under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the typical lipid composition at each stage of the synthesis and purification process, demonstrating the effectiveness of the purification steps.[1][2]

| Lipid Component | Crude Product (%) | After Molecular Distillation (%) | After Solvent Fractionation (%) |

| 1,3-Diacylglycerols (1,3-DAG) | 26.27 | 45.31 | 83.52 |

| 1,2-Diacylglycerols (1,2-DAG) | 8.77 | 14.89 | 5.87 |

| Monoglycerides (MAGs) | 11.79 | 1.23 | 0.54 |

| Triglycerides (TAGs) | 22.64 | 38.57 | 10.07 |

| Free Fatty Acids (FFAs) | 30.53 | 0 | 0 |

Reaction Pathway Visualization

The core of the synthesis is the regioselective enzymatic esterification of glycerol.

Caption: Enzymatic esterification of glycerol with palmitic acid to form 1,3-dipalmitoylglycerol.

References

Application Note: Quantification of 1,3-Dipalmitin using Gas Chromatography with Flame Ionization Detection (GC-FID)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dipalmitin, a diglyceride containing two palmitic acid chains, is a significant component in various lipid-based formulations, food products, and biological systems. Accurate quantification of this compound is crucial for quality control, formulation development, and metabolic research. This application note details a robust and sensitive method for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). The methodology involves a derivatization step to convert the diglyceride into its more volatile fatty acid methyl esters (FAMEs), followed by chromatographic separation and detection.

Experimental Protocols

1. Materials and Reagents

-

This compound standard (purity ≥99%)

-

Internal Standard (IS): Heptadecanoic acid (C17:0) or other suitable odd-chain fatty acid.

-

Derivatization reagent: Boron trifluoride-methanol (BF3/MeOH) solution (14% w/v) or 2% H₂SO₄ in methanol.

-

Solvents: n-Hexane (GC grade), Toluene (anhydrous), Methanol (anhydrous).

-

Sodium chloride (NaCl) solution (saturated).

-

Anhydrous sodium sulfate (Na₂SO₄).

2. Standard and Sample Preparation

2.1. Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of toluene in a volumetric flask.

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Heptadecanoic acid and dissolve it in 10 mL of toluene.

-

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the primary stock solution with toluene to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.2. Sample Preparation

-

Accurately weigh a known amount of the sample containing this compound into a screw-capped glass tube.

-

Dissolve the sample in a known volume of toluene.

-

Spike the sample with the internal standard to a final concentration of 10 µg/mL.

3. Derivatization Protocol (Transesterification)

This protocol converts the palmitic acid moieties of this compound into their corresponding fatty acid methyl esters (palmitate methyl esters).

-

Transfer 1 mL of the standard or sample solution into a screw-capped reaction vial.

-

Seal the vial tightly and heat at 60-70°C for 30-90 minutes in a heating block or water bath.[1][2]

-

Cool the vial to room temperature.

-

Add 1 mL of saturated NaCl solution and 1 mL of n-hexane.

-

Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

Transfer the dried extract to a GC vial for analysis.

4. GC-FID Analysis

-

Gas Chromatograph: Agilent 6890 or similar, equipped with a flame ionization detector (FID).

-